molecular formula C8H12Cl2N4 B1320883 4-Chloro-6-(piperazin-1-yl)pyrimidine hydrochloride CAS No. 203519-89-5

4-Chloro-6-(piperazin-1-yl)pyrimidine hydrochloride

Cat. No.: B1320883
CAS No.: 203519-89-5
M. Wt: 235.11 g/mol
InChI Key: XULCCSIJQBLRSI-UHFFFAOYSA-N
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Description

4-Chloro-6-(piperazin-1-yl)pyrimidine hydrochloride is a heterocyclic organic compound that features a pyrimidine ring substituted with a chlorine atom at the 4-position and a piperazine ring at the 6-position. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties and its role as an intermediate in the synthesis of various bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-(piperazin-1-yl)pyrimidine hydrochloride typically involves the reaction of 4,6-dichloropyrimidine with piperazine. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the nucleophilic substitution of the chlorine atom at the 6-position by the piperazine ring .

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion rate and minimize the formation of by-products. The final product is typically purified by recrystallization or chromatography to achieve the desired purity.

Mechanism of Action

Comparison with Similar Compounds

Biological Activity

4-Chloro-6-(piperazin-1-yl)pyrimidine hydrochloride is a pyrimidine derivative that has garnered attention for its diverse biological activities. This compound, with the molecular formula C8H11ClN4HClC_8H_{11}ClN_4\cdot HCl and a molecular weight of 235.11 g/mol, has been studied for its potential therapeutic applications, particularly in the fields of oncology and neurology. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant case studies and research findings.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for elucidating the biological effects of this compound. Research indicates that modifications to the pyrimidine ring and piperazine substituents can significantly influence the compound's efficacy against various biological targets.

Key Findings from SAR Studies

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes such as NAPE-PLD, which is involved in lipid metabolism. Variations in substituents have been linked to changes in inhibitory potency, with certain configurations yielding nanomolar IC50 values .
  • Anticancer Properties : In vitro studies have demonstrated that derivatives of this compound exhibit moderate to significant efficacy against human breast cancer cells, with IC50 values comparable to established chemotherapeutics .
  • Neuropharmacological Effects : The compound has been explored for its potential as an A2A adenosine receptor antagonist, which may offer therapeutic benefits in neurodegenerative diseases such as Parkinson's and Alzheimer's .

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Anticancer Activity

Research has indicated that this compound can inhibit cancer cell proliferation through various mechanisms:

  • Mechanism of Action : It enhances apoptosis in cancer cells by activating caspases and inhibiting PARP1 activity, leading to increased DNA damage response .
CompoundIC50 (µM)Target
4-Chloro-6-(piperazin-1-yl)pyrimidine18PARP1
Olaparib57.3PARP1

2. Neurological Effects

The compound has shown promise in modulating neurotransmitter systems:

  • Anticonvulsant Activity : Certain derivatives have exhibited significant anticonvulsant properties in preclinical models, suggesting potential applications in epilepsy treatment .

3. Anti-inflammatory Properties

Some studies have reported anti-inflammatory effects linked to COX inhibition:

  • In Vitro Studies : Compounds derived from this structure demonstrated COX-2 inhibition with IC50 values comparable to standard anti-inflammatory drugs like celecoxib .

Case Study 1: Anticancer Efficacy

In a study assessing the anticancer efficacy of various piperazine derivatives, this compound was found to significantly reduce cell viability in breast cancer cell lines. The mechanism involved the induction of apoptosis through mitochondrial pathways .

Case Study 2: Neurological Applications

A study investigating the neuroprotective effects of A2A receptor antagonists included this compound as a candidate. It was shown to improve cognitive function in animal models of Alzheimer’s disease by enhancing dopaminergic signaling .

Properties

IUPAC Name

4-chloro-6-piperazin-1-ylpyrimidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11ClN4.ClH/c9-7-5-8(12-6-11-7)13-3-1-10-2-4-13;/h5-6,10H,1-4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XULCCSIJQBLRSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=CC(=NC=N2)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30595671
Record name 4-Chloro-6-(piperazin-1-yl)pyrimidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30595671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

203519-89-5
Record name 4-Chloro-6-(piperazin-1-yl)pyrimidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30595671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Ethyl acetate saturated with gaseous HCl was added to a solution of 1-(tert-butoxycarbonyl)-4-(6-chloro-pyrimidin-4-yl)piperazine (16.80 g) in ethyl acetate (50 ml) and the resulting suspension stirred at ambient temperature for 3 hours. Solvent was evaporated to give (6-chloro-pyrimidin-4-yl)piperazine hydrochloride (13.25 g) as a cream solid.
Name
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16.8 g
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reactant
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50 mL
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

A solution of 14.8 g of 4,6-dichloropyrimidine in 100 ml of acetonitrile is cooled to 0-5° C., a solution of 20 g of anhydrous piperazine in 200 ml of acetonitrile is added over 30 minutes and the mixture is left with stirring at 0-5° C. for 2 hours. It is concentrated under vacuum, the residue is taken up with 100 ml of 2N NaOH and extracted with ether, the organic phase is dried over Na2SO4 and the solvent is evaporated under vacuum. The hydrochloride is formed, giving 15 g of the expected product.
Quantity
14.8 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
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20 g
Type
reactant
Reaction Step Two
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200 mL
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solvent
Reaction Step Two

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